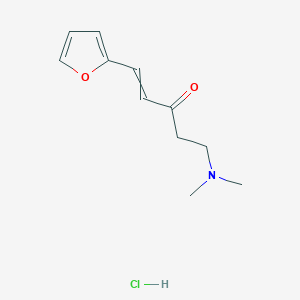
5-(Dimethylamino)-1-(furan-2-yl)pent-1-en-3-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-1-(furan-2-yl)pent-1-en-3-one;hydrochloride typically involves the reaction of a furan derivative with a suitable dimethylamino compound under controlled conditions. The reaction may proceed through a series of steps including condensation, cyclization, and purification.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Dimethylamino)-1-(furan-2-yl)pent-1-en-3-one;hydrochloride involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed experimental studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Dimethylamino)-1-(furan-2-yl)pent-1-en-3-one
- 5-(Dimethylamino)-1-(furan-2-yl)pent-1-en-3-one;acetate
- 5-(Dimethylamino)-1-(furan-2-yl)pent-1-en-3-one;phosphate
Uniqueness
The hydrochloride form of 5-(Dimethylamino)-1-(furan-2-yl)pent-1-en-3-one may exhibit unique properties such as increased solubility in water, enhanced stability, and specific biological activity compared to its non-hydrochloride counterparts.
Eigenschaften
CAS-Nummer |
58187-57-8 |
|---|---|
Molekularformel |
C11H16ClNO2 |
Molekulargewicht |
229.70 g/mol |
IUPAC-Name |
5-(dimethylamino)-1-(furan-2-yl)pent-1-en-3-one;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(2)8-7-10(13)5-6-11-4-3-9-14-11;/h3-6,9H,7-8H2,1-2H3;1H |
InChI-Schlüssel |
IEDAOEQSJCWYHM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(=O)C=CC1=CC=CO1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


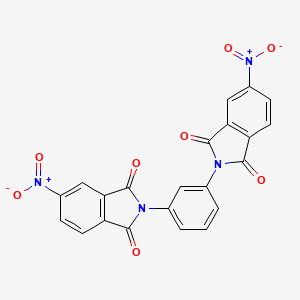
![4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate](/img/structure/B14615661.png)
![2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate](/img/structure/B14615668.png)

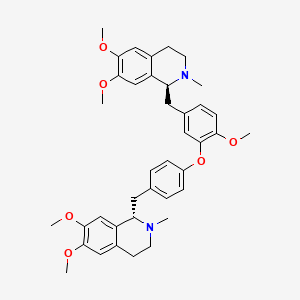
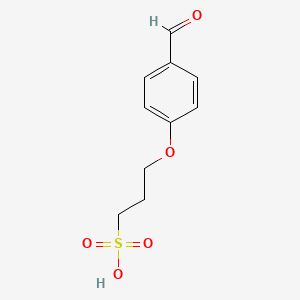
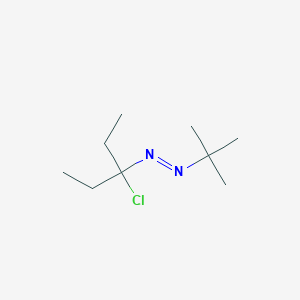

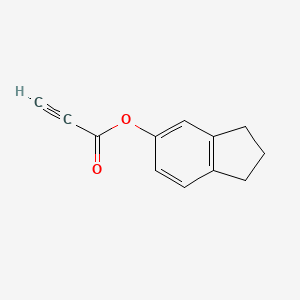
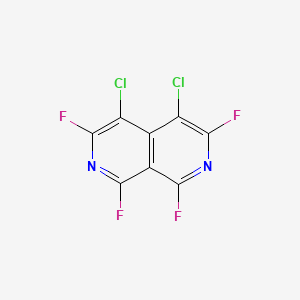
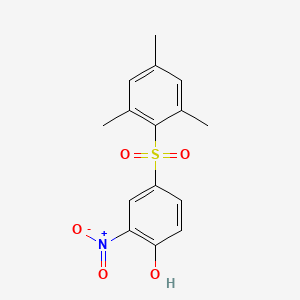
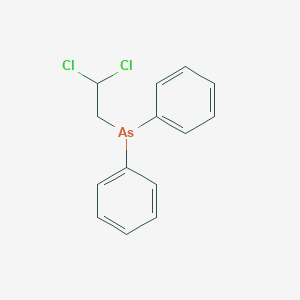
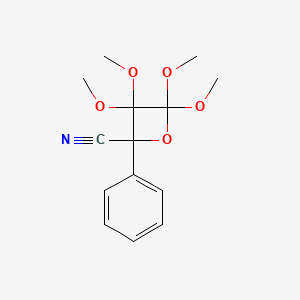
![(Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615719.png)
